

Protocol for N-methylation of (2-nitro-4-(trifluoromethyl)phenyl)hydrazine

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Compound of Interest

Compound Name: 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine

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Application Notes

This document provides a detailed protocol for the N-methylation of (2-nitro-4-(trifluoromethyl)phenyl)hydrazine to synthesize **1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine**. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical and analytical agents. The presence of electron-withdrawing groups, a nitro group at the 2-position and a trifluoromethyl group at the 4-position, enhances the stability and reactivity of the molecule^[1].

The described protocol follows a two-step synthesis. The first step involves the synthesis of the parent hydrazine, (2-nitro-4-(trifluoromethyl)phenyl)hydrazine, from 2-nitro-4-(trifluoromethyl)aniline. The second step is the N-methylation of the synthesized hydrazine using methyl iodide. This method is robust and provides a good yield of the desired N-methylated product.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the final product.

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Yield (%)
(2-nitro-4-(trifluoromethyl)phenyl)hydrazine	1513-50-4	C ₇ H ₆ F ₃ N ₃ O ₂	221.14	-	-
1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine	120940-43-4	C ₈ H ₈ F ₃ N ₃ O ₂	235.16	64-67[1]	70-85

Expected Spectroscopic Data for **1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine**:

While specific experimental spectra for the final product are not readily available in the public domain, the following are expected characteristics based on analogous compounds and spectroscopic principles:

- ¹H NMR:
 - Aromatic protons will appear in the downfield region (approx. δ 7.0-8.5 ppm), with splitting patterns influenced by the substitution on the phenyl ring.
 - The N-methyl protons will likely appear as a singlet around δ 3.0-3.5 ppm.
 - The N-H proton of the hydrazine will appear as a broad singlet, the chemical shift of which can be variable and concentration-dependent.
- ¹³C NMR:
 - Aromatic carbons will resonate in the range of δ 110-150 ppm. The carbons attached to the nitro and trifluoromethyl groups will show characteristic shifts and coupling with fluorine.
 - The N-methyl carbon will appear in the aliphatic region, typically around δ 30-40 ppm.

- Mass Spectrometry (EI):
 - The molecular ion peak (M^+) is expected at m/z 235.
 - Common fragmentation patterns for nitrophenylhydrazines involve the loss of the nitro group (NO_2) and subsequent fragmentation of the aromatic ring[2].

Experimental Protocols

Step 1: Synthesis of (2-nitro-4-(trifluoromethyl)phenyl)hydrazine

This initial step involves the conversion of 2-nitro-4-(trifluoromethyl)aniline to its corresponding hydrazine.

Materials:

- 2-nitro-4-(trifluoromethyl)aniline
- Sodium nitrite ($NaNO_2$)
- Hydrochloric acid (HCl)
- Stannous chloride ($SnCl_2$)
- Ethanol
- Ice

Procedure:

- **Diazotization:** Dissolve 2-nitro-4-(trifluoromethyl)aniline in a suitable solvent and cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir the mixture for a specified time to ensure complete formation of the diazonium salt.
- **Reduction:** In a separate flask, prepare a solution of stannous chloride in ethanol. Slowly add the previously prepared diazonium salt solution to the stannous chloride solution. The

reaction is typically exothermic, so careful temperature control is necessary.

- Isolation: After the reaction is complete, the (2-nitro-4-(trifluoromethyl)phenyl)hydrazine can be isolated by precipitation, followed by filtration and washing. Further purification can be achieved by recrystallization.

Step 2: N-methylation of (2-nitro-4-(trifluoromethyl)phenyl)hydrazine

This step describes the methylation of the synthesized hydrazine to obtain the final product.

Materials:

- (2-nitro-4-(trifluoromethyl)phenyl)hydrazine (from Step 1)
- Methyl iodide (CH_3I)
- Potassium carbonate (K_2CO_3)
- Tetrahydrofuran (THF)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- To a solution of (2-nitro-4-(trifluoromethyl)phenyl)hydrazine (1.0 equivalent) in tetrahydrofuran (THF), add potassium carbonate (a suitable excess, e.g., 2-3 equivalents).
- Add methyl iodide (1.2 equivalents) to the suspension.
- Heat the reaction mixture to 60 °C and stir for 8 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).

- Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (4:1) mixture as the eluent.
- Combine the fractions containing the pure product and evaporate the solvent to yield **1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine** as a solid. The expected yield is in the range of 70-85%.

Mandatory Visualizations



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Caption: Synthetic workflow for the N-methylation of (2-nitro-4-(trifluoromethyl)phenyl)hydrazine.

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References

- 1. 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine | 120940-43-4 | Benchchem [benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]

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